molecular formula C8H14FNO2 B1482472 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid CAS No. 2023304-10-9

2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid

Cat. No. B1482472
CAS RN: 2023304-10-9
M. Wt: 175.2 g/mol
InChI Key: LOMQIZSHOCUILP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Aurora Kinase Inhibitors : Compounds structurally related to 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid, such as Aurora kinase inhibitors, have been synthesized and shown potential in treating cancer by inhibiting Aurora A kinase, which is crucial for cell cycle regulation (ロバート ヘンリー,ジェームズ, 2006).

  • Corrosion Inhibition : Piperidine derivatives, closely related to the compound , have been evaluated for their corrosion inhibition efficiency on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were employed to understand their adsorption behaviors, showing significant promise in protecting metallic surfaces (S. Kaya et al., 2016).

  • Platelet Aggregation Inhibition : Research has identified compounds with a trisubstituted beta-amino acid residue and a substituted benzamidine structure as potent and orally active fibrinogen receptor antagonists, demonstrating significant potential for antithrombotic treatment, particularly in acute phases (Y. Hayashi et al., 1998).

Physicochemical and Material Science Research

  • Fluorinated Radiotracer Development : Studies on (2-fluoroethyl) substituted spirocyclic piperidines aimed at developing a fluorinated radiotracer for imaging σ(1) receptors in the central nervous system. This work highlights the synthesis of compounds with high σ(1) affinity and selectivity, indicating their potential in neuroimaging applications (Eva Grosse Maestrup et al., 2011).

  • Synthesis of Fluorinated Compounds : Research involving the crossed aldol condensation of 1,1,1-trifluoroacetone for the synthesis of unsaturated trifluoromethyl ketones led to the development of new fluorinated retinoids, showcasing the versatility of fluorinated compounds in synthetic chemistry (D. Mead et al., 1985).

  • Nano Catalysis : Nano magnetite (Fe3O4) has been employed as an efficient and robust catalyst for the synthesis of compounds involving piperidine, demonstrating the utility of nanomaterials in facilitating organic reactions under ultrasound irradiation, which presents a cleaner, more efficient synthesis method (M. Mokhtary & Mogharab Torabi, 2017).

Mechanism of Action

While the specific mechanism of action for 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid is not mentioned in the search results, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

While the specific safety and hazards for 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid are not mentioned in the search results, it’s important to handle all chemical compounds with care. For example, a similar compound, (1-BOC-Piperidin-4-yl)acetic acid, is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Piperidines are among the most common heterocyclic fragments present in FDA approved drugs . Therefore, the development of new piperidine derivatives, including 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid, could be a promising direction for future drug discovery .

properties

IUPAC Name

2-[4-(fluoromethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c9-5-7-1-3-10(4-2-7)6-8(11)12/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMQIZSHOCUILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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